5-(4-chlorophenyl)-4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol
CAS No.:
Cat. No.: VC16100339
Molecular Formula: C15H11ClN4OS
Molecular Weight: 330.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11ClN4OS |
|---|---|
| Molecular Weight | 330.8 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C15H11ClN4OS/c16-12-7-5-11(6-8-12)14-18-19-15(22)20(14)17-9-1-3-13-4-2-10-21-13/h1-10H,(H,19,22)/b3-1+,17-9+ |
| Standard InChI Key | ZTGMZSZSLXXWJU-COQIBVDLSA-N |
| Isomeric SMILES | C1=COC(=C1)/C=C/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
| Canonical SMILES | C1=COC(=C1)C=CC=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Introduction
Chemical Architecture and Nomenclature
Structural Composition
The molecule features a 1,2,4-triazole core substituted at positions 3, 4, and 5 (Figure 1). Critical substituents include:
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Position 3: Thiol (-SH) group
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Position 4: (1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene amino Schiff base
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Position 5: 4-Chlorophenyl ring
The conjugated π-system formed by the furan-propenylidene moiety and triazole ring creates an extended planar structure, potentially enhancing DNA intercalation capabilities .
Table 1: Molecular descriptors
| Property | Value |
|---|---|
| IUPAC Name | 3-(4-Chlorophenyl)-4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
| Molecular Formula | C₁₅H₁₁ClN₄OS |
| Molecular Weight | 330.8 g/mol |
| Canonical SMILES | C1=COC(=C1)C=CC=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
| Solubility (pH 7.4) | 1.8 µg/mL |
Synthetic Methodologies
General Synthesis Strategy
The compound is synthesized through a multi-step protocol involving:
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Schiff Base Formation: Condensation of 3-(furan-2-yl)propenal with 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol.
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Cyclization: NaOH-mediated ring closure under reflux conditions.
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Purification: Chromatographic separation using silica gel (ethyl acetate/hexane 3:7).
Table 2: Reaction conditions for key steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Schiff Base | Ethanol, 80°C, 6h | 68-72% |
| Cyclization | 2M NaOH, 100°C, 4h | 85% |
Physicochemical Characterization
Spectral Properties
While experimental spectral data remain unpublished for this specific compound, analogous triazole-thiol derivatives exhibit characteristic:
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¹H NMR: δ 7.2-8.1 ppm (aromatic protons), δ 6.3-6.8 ppm (furan protons), δ 5.9 ppm (CH=N)
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IR: 2550 cm⁻¹ (S-H stretch), 1610 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S)
Solubility and Partitioning
The low aqueous solubility (1.8 µg/mL) suggests limited bioavailability, necessitating formulation strategies like nanoencapsulation. Calculated LogP (ChemAxon): 3.1 ± 0.3 indicates moderate lipophilicity.
Biological Activities and Mechanisms
Anticancer Activity
Triazole-thiols inhibit topoisomerase II (IC₅₀ 12 µM) and induce apoptosis in MCF-7 cells (48% at 25 µM) . Molecular docking suggests the furan-propenylidene system intercalates DNA minor grooves .
Anti-inflammatory Action
Patent data reveal triazole derivatives suppress COX-2 (85% at 10 µM) and TNF-α production (IC₅₀ 0.8 µM) . The conjugated system may quench reactive oxygen species through π-electron delocalization.
Structure-Activity Relationships
Critical Substituent Effects
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Chlorophenyl Group: Enhances lipophilicity and target binding via halogen bonding
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Furan-Propenylidene: Stabilizes planar conformation for DNA intercalation
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Triazole-Thiol: Chelates metal ions in enzymatic active sites
Table 3: Analog comparison
| Compound Modification | MIC (S. aureus) | Topo II Inhibition |
|---|---|---|
| Phenyl instead of chlorophenyl | 64 µg/mL | 18% |
| Thioether instead of thiol | >128 µg/mL | 5% |
| Saturated propenyl chain | 32 µg/mL | 22% |
Pharmacokinetic Considerations
Metabolic Stability
Microsomal studies on analogs show:
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t₁/₂: 42 min (rat liver microsomes)
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Major Metabolites: S-glucuronide (65%), hydroxylated furan (27%)
Toxicity Profile
Preliminary assays indicate:
Industrial Applications and Patents
Technological Uses
Patent US20050288347A1 discloses triazole-thiol derivatives as:
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Corrosion inhibitors for mild steel (95% efficiency at 500 ppm)
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Photostabilizers in polymers (75% UV absorption retention after 1000h)
Therapeutic Prospects
Ongoing research focuses on:
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Hybrid nanoparticles for enhanced brain delivery
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Combination therapies with β-lactam antibiotics
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